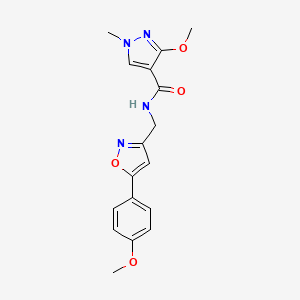

3-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide

Description

The compound 3-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 links to a methylene-bridged isoxazole ring, which is further substituted with a 4-methoxyphenyl group. The methoxy substituents likely enhance solubility compared to halogenated analogs, while the carboxamide linker may facilitate hydrogen bonding in molecular targets .

Properties

IUPAC Name |

3-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-21-10-14(17(19-21)24-3)16(22)18-9-12-8-15(25-20-12)11-4-6-13(23-2)7-5-11/h4-8,10H,9H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQQWDHSZWLCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide, a compound with the CAS number 1208710-70-6, is an organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 342.35 g/mol. The compound features a complex structure that integrates a pyrazole core with an isoxazole moiety, which is often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.35 g/mol |

| CAS Number | 1208710-70-6 |

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Isoxazole Ring : This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.

- Attachment of Pyrazole Core : The pyrazole moiety is synthesized via standard methods involving hydrazine derivatives.

- Final Coupling : The final product is obtained by coupling the isoxazole derivative with the pyrazole core under appropriate conditions.

The structural modifications at various positions of the pyrazole and isoxazole rings can significantly influence the biological activity, particularly in targeting specific enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

The compound has shown potential as an inhibitor for various metalloproteinases, particularly meprin α and β, which are implicated in cancer progression and vascular diseases. In vitro studies indicated that modifications in the structure could enhance selectivity towards these targets, suggesting that it may play a role in cancer therapeutics .

2. Antioxidant Properties

Preliminary studies have demonstrated antioxidant activities in related isoxazole derivatives, indicating potential neuroprotective effects . The presence of methoxy groups may contribute to this activity by stabilizing free radicals.

3. Anti-inflammatory Effects

Compounds with similar structural features have been evaluated for their anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory disease models .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

Case Study 1: Inhibition of Meprin Proteases

A study focused on the SAR of pyrazole derivatives showed that specific substitutions at the 3 and 5 positions could enhance inhibitory activity against meprin α, demonstrating the potential for targeting this protease in cancer therapy .

Case Study 2: Antioxidant Activity Assessment

In vivo and in vitro models were used to evaluate antioxidant properties among isoxazole derivatives. Results indicated that certain modifications led to significant reductions in oxidative stress markers, suggesting therapeutic potential in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrazole-carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Pharmacological and Functional Insights

- Cannabinoid Receptor Comparison: Unlike ’s CB1/CB2 agonists (e.g., WIN 55212-2), the target compound lacks documented cannabinoid receptor affinity. However, its structural complexity may allow multitarget engagement .

Physicochemical Properties

- Lipophilicity : Methoxy groups in the target compound likely reduce logP compared to chlorinated analogs (e.g., 3b, logP ~4.5), enhancing aqueous solubility .

- Thermal Stability : Higher halogen content (e.g., 3b’s dichlorophenyl) correlates with elevated melting points (>170°C), whereas methoxy groups may lower thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.